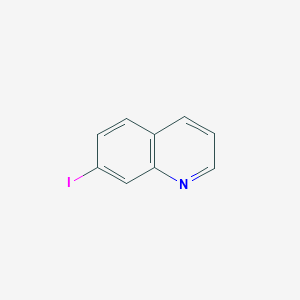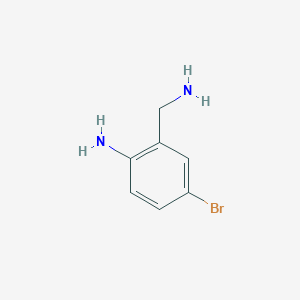
2-(Aminomethyl)-4-bromoaniline
Descripción general
Descripción
2-(Aminomethyl)-4-bromoaniline is an organic compound belonging to the class of aminomethyl derivatives of aniline. This compound is a colorless liquid with a faint, aromatic odor. It is insoluble in water but soluble in organic solvents. It is used as a building block in organic synthesis and as a reagent in various laboratory experiments.
Aplicaciones Científicas De Investigación
Development of Broad-Spectrum Antibiotics
2-(Aminomethyl)-4-bromoaniline: has been instrumental in the development of a new class of broad-spectrum antibiotics. Researchers have utilized this compound to create aryl substituted aminomethyl spectinomycin antibiotics. These novel antibiotics show promise in treating infections that are resistant to current treatments, including biodefense pathogens, while also exhibiting improved safety and pharmacokinetic properties .
Addressing Antibiotic Resistance
The compound has played a crucial role in advancing the fight against antibiotic resistance. A structure derived from 2-(Aminomethyl)-4-bromoaniline has been found to be significantly more potent against Mycobacterium abscessus than regular spectinomycin. This bacterium is known for contaminating medications and medical devices, and the new structure could lead to more effective treatments .
Synthesis of PPD Analogues
In the field of synthetic chemistry, 2-(Aminomethyl)-4-bromoaniline is used as a reagent for the synthesis of PPD (p-Phenylenediamine) analogues. These analogues have various applications, including in the development of new materials and dyes .
Trypanocidal Activity
This compound is also utilized in the preparation of 5-nitro-2-furancarboxylamides , which display potent trypanocidal activity. This is particularly relevant in the treatment of trypanosomiasis, a disease caused by parasitic protozoans .
Anion Sensors
2-(Aminomethyl)-4-bromoaniline: derivatives have unique photophysical properties that are useful in the development of anion sensors. These sensors can selectively detect specific anions, which is crucial for biological systems and industrial applications .
Photo-Induced Electron Transfer Studies
The compound’s derivatives are used to study photo-induced electron transfer mechanisms. This research can lead to the generation of semi-stable radical anion species, which have implications for the development of sophisticated detection systems .
Propiedades
IUPAC Name |
2-(aminomethyl)-4-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPHLUCMHXXHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629202 | |
| Record name | 2-(Aminomethyl)-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-bromoaniline | |
CAS RN |
771583-12-1 | |
| Record name | 2-(Aminomethyl)-4-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

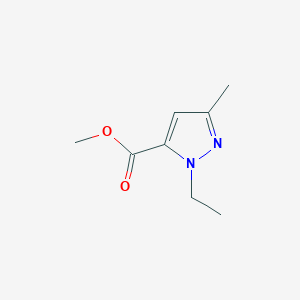

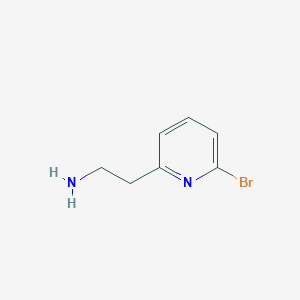
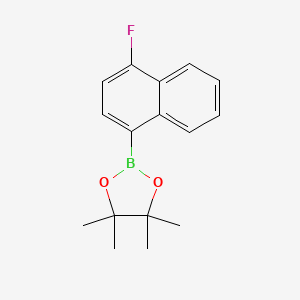

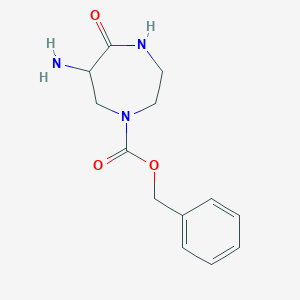
![[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](trimethoxy)silane](/img/structure/B1603043.png)

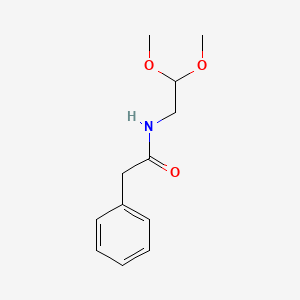
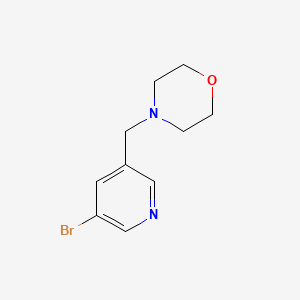
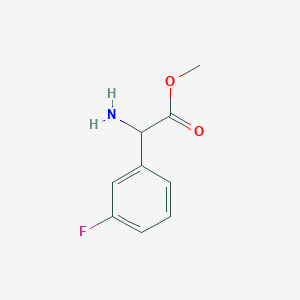
![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)
